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Introduction: The Antigen 85 (Ag85) complex, comprising three protein isoforms (Ag85A,

Ag85B, and Ag85C), is a family of essential mycolyltransferases in Mycobacterium

tuberculosis.[1][2][3] These enzymes are pivotal in the final stages of cell wall biosynthesis,

catalyzing the transfer of mycolic acids to trehalose to form trehalose monomycolate (TMM)

and trehalose dimycolate (TDM, also known as cord factor), and to arabinogalactan.[2][3][4]

This role in cell wall integrity makes the Ag85 complex a significant target for the development

of novel anti-tubercular drugs.[1][5][6] This document provides detailed methodologies for

various assays to measure Ag85 mycolyltransferase activity, crucial for inhibitor screening and

mechanistic studies.

I. Radiometric Mycolyltransferase Assay
This assay is a classic method for monitoring mycolyltransferase activity by tracking the

transfer of a radiolabeled mycolyl group.

Principle: This method utilizes [¹⁴C]-labeled trehalose monomycolate ([¹⁴C]TMM) as the mycolyl

donor. The Ag85 enzyme catalyzes the transfer of the [¹⁴C]-mycolyl group to an acceptor, which

can be another TMM molecule to form [¹⁴C]TDM or another acceptor like trehalose. The

reaction products are then separated by thin-layer chromatography (TLC) and quantified by

autoradiography or scintillation counting.

Experimental Protocol:
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Reaction Setup:

Prepare a reaction mixture containing:

Purified recombinant Ag85 enzyme (A, B, or C isoform).

[¹⁴C]TMM (purified from M. tuberculosis grown in the presence of [¹⁴C]acetic acid).[7]

Acceptor substrate (e.g., trehalose, 6-azido-trehalose, or arabinan fragments).[7]

Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5).[8]

Incubate the reaction mixture at 37°C for a specified time.

Extraction of Lipids:

Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

Vortex thoroughly and centrifuge to separate the phases.

Collect the lower organic phase containing the lipids.

Thin-Layer Chromatography (TLC):

Spot the extracted lipids onto a silica gel TLC plate.

Develop the TLC plate using a solvent system such as chloroform/methanol/water (e.g.,

80:20:2 v/v/v) or chloroform/methanol (e.g., 95:5 v/v).[7][9]

Include appropriate standards (TMM, TDM) on the plate.

Detection and Quantification:

Expose the TLC plate to a phosphor screen or X-ray film for autoradiography.

Alternatively, scrape the silica spots corresponding to the products and quantify the

radioactivity using a scintillation counter.

The intensity of the product spots is proportional to the enzyme activity.
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Data Presentation:

Substrate
Combination

Product
Ag85 Isoform
Preference

Reference

[¹⁴C]TMM + Trehalose [¹⁴C]TDM

Ag85A and Ag85B are

more selective for

TDM formation, while

Ag85C shows

increased mycolation

of free sugars.[7]

[7]

[¹⁴C]TMM + 6-azido-

trehalose

6-azido-trehalose-6'-

monomycolate

Ag85C efficiently

produces both TDM

and the azido-sugar

product, whereas

Ag85A favors TDM

production.[7]

[7]
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Caption: Workflow for the radiometric Ag85 mycolyltransferase assay.

II. Mass Spectrometry (MS)-Based Assay
This is a powerful, label-free method that allows for the simultaneous monitoring of multiple

substrates and products.[5]
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Principle: The assay measures the change in concentration of substrates (e.g., trehalose,

trehalose dihexanoate - TDH) and products (e.g., trehalose monohexanoate - TMH) over time

using electrospray ionization mass spectrometry (ESI-MS).[5] A pseudo-internal standard is

used for precise quantification.[5]

Experimental Protocol:

Reaction Setup:

Prepare reactions with Ag85 enzyme, a mycolyl donor (e.g., TDH), and an acceptor (e.g.,

trehalose) in a suitable buffer.[5]

Typical concentrations: [TDH] = 500 µM, [trehalose] = 10-250 µM, [Ag85A/B] = 500 nM,

[Ag85C] = 50 nM.[5]

Incubate at 37°C.

Sample Preparation for MS:

At various time points, quench aliquots of the reaction mixture.

Add a pseudo-internal standard (e.g., N-acetyl-D-glucosamine) to the quenched sample.

[5]

Mass Spectrometry Analysis:

Inject the sample into the ESI-MS system.

Monitor the total ion counts (TICs) for the ions corresponding to the substrates and

products.[5]

Use calibration plots for each monitored mass to determine their concentrations.

Data Presentation:

Kinetic Parameters for Ag85 Isoforms:
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Isoform
KM (Trehalose)
(µM)

kcat (s⁻¹) Reference

Ag85C 8.3 - [5]

Note: The provided search results mention KM for trehalose but do not provide a complete set

of kinetic parameters for all isoforms from the MS-based assay.
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Caption: Workflow for the mass spectrometry-based Ag85 assay.

III. Colorimetric Coupled Assay
This high-throughput assay is suitable for screening large compound libraries for Ag85

inhibitors.[10][11]

Principle: This is a coupled enzyme assay. Ag85C catalyzes the removal of an octanoyl fatty

acid from a synthetic substrate (e.g., p-nitrophenyl-β-D-glucoside with an octanoyl group). The

product, p-nitrophenyl-β-D-glucoside, is then hydrolyzed by a second enzyme, β-glucosidase,

which releases the chromophore p-nitrophenolate. The increase in absorbance of p-

nitrophenolate is measured over time.[10]

Experimental Protocol:

Reaction Mixture:
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Prepare a reaction mixture in a 96- or 384-well plate containing:

Ag85C enzyme.

Synthetic substrate (e.g., octanoyl-p-nitrophenyl-β-D-glucoside).

β-glucosidase.

Reaction buffer.

Test compounds (for inhibitor screening).

Measurement:

Incubate the plate at a constant temperature (e.g., 37°C).

Monitor the increase in absorbance at the appropriate wavelength for p-nitrophenolate

(typically 405 nm) using a plate reader.

Data Analysis:

Calculate the initial reaction rates from the linear portion of the absorbance versus time

plots.

For inhibitor screening, compare the rates in the presence of test compounds to a control

without inhibitor.

Data Presentation:

Kinetic Parameters for Ag85C:

Parameter Value Reference

KM 0.047 ± 0.008 mM [10]

kcat 0.062 s⁻¹ [10]

Z' value for HTS 0.81 ± 0.06 [10]
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Signaling Pathway/Logical Relationship Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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